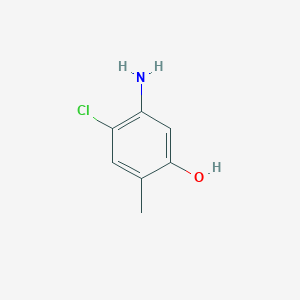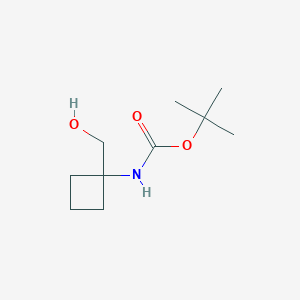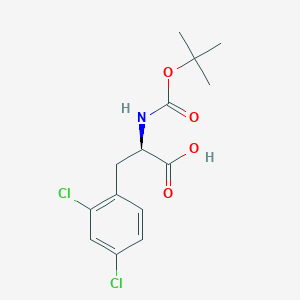
1-(4-Aminophenyl)cyclopentanecarbonitrile
Übersicht
Beschreibung
1-(4-Aminophenyl)cyclopentanecarbonitrile (1-Aminocyclopentanecarbonitrile or 1-ACP) is an organic compound that is commonly used in a variety of scientific research applications. It is a white powder that is soluble in water and has a melting point of 122-123°C. 1-ACP is an important precursor for the synthesis of a variety of compounds, including those used in drug development and other biomedical research. In addition, 1-ACP has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Medizin: Gezielte Krebstherapie
1-(4-Aminophenyl)cyclopentanecarbonitrile wird als Zwischenprodukt bei der Synthese von Apatinib verwendet , einem Tyrosinkinase-Inhibitor, der selektiv auf VEGFR2 abzielt. Es spielt eine wichtige Rolle bei der Blockierung der Angiogenese in Tumorgewebe und verbessert die Wirksamkeit der Chemotherapie bei bestimmten Krebszellen .
Biotechnologie: Fortschrittliche Arzneimittelsynthese
In der biotechnologischen Forschung dient diese Verbindung als Vorläufer bei der Entwicklung neuer Medikamente. Seine Rolle bei der Herstellung von Apatinib-d8 Hydrochlorid, einer markierten Version von Apatinib, unterstreicht seine Bedeutung bei der Herstellung isotopenmarkierter Verbindungen für die Pharmakokinetik .
Materialwissenschaften: Polymersynthese
Die Nitrilgruppe in this compound kann eine wichtige funktionelle Gruppe bei der Synthese fortschrittlicher Polymere sein. Diese Polymere könnten potenzielle Anwendungen bei der Herstellung neuer Materialien mit einzigartigen Eigenschaften wie verbesserter Haltbarkeit oder thermischer Stabilität haben .
Umweltwissenschaften: Umweltfreundliche Prozesse
Der Syntheseprozess dieser Verbindung beinhaltet milde Reaktionsbedingungen und verwendet leicht verfügbare Rohstoffe, was zu hohen Ausbeuten und minimalen Umweltauswirkungen führt. Dies macht sie zu einer wertvollen Verbindung bei der Entwicklung von Protokollen für die grüne Chemie .
Analytische Chemie: Chemische Analyse
Diese Verbindung kann als Standard oder Referenzmaterial in analytischen Methoden wie NMR, HPLC, LC-MS und UPLC verwendet werden. Es hilft bei der genauen Bestimmung der chemischen Eigenschaften und der Analyse komplexer Mischungen .
Pharmakologie: Arzneimittelentwicklung
In der Pharmakologie ist this compound entscheidend für die Entwicklung neuer Therapeutika. Seine Rolle bei der Synthese von Apatinib, das zur Behandlung von Magenkrebs eingesetzt wird, unterstreicht seine Bedeutung bei der Herstellung lebensrettender Medikamente .
Chemieingenieurwesen: Prozessoptimierung
Chemieingenieure könnten die Verwendung von this compound bei der Optimierung chemischer Prozesse untersuchen. Seine vorhersehbaren Eigenschaften, wie Siedepunkt und Dichte, ermöglichen die Feinabstimmung von Reaktionen und die Skalierung der Produktion .
Nanotechnologie: Nanomaterialsynthese
Obwohl direkte Anwendungen in der Nanotechnologie nicht explizit dokumentiert sind, könnten die in this compound vorhandenen reaktiven Gruppen theoretisch zur Anbindung an Nanopartikel verwendet werden, was möglicherweise neuartige Wirkstofffreisetzungssysteme oder diagnostische Werkzeuge schaffen würde .
Safety and Hazards
1-(4-Aminophenyl)cyclopentanecarbonitrile is classified as a Category 2 germ cell mutagen and a Category Chronic 2 hazard to the aquatic environment . It is suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment, wearing protective equipment, and seeking medical advice if exposed .
Wirkmechanismus
Target of Action
1-(4-Aminophenyl)cyclopentanecarbonitrile, also known as ASISCHEM D50964 , is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound can interact with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes are subject to further scientific investigation.
Eigenschaften
IUPAC Name |
1-(4-aminophenyl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-9-12(7-1-2-8-12)10-3-5-11(14)6-4-10/h3-6H,1-2,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBAIULVBOBDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354291 | |
| Record name | 1-(4-aminophenyl)cyclopentanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115279-73-7 | |
| Record name | 1-(4-aminophenyl)cyclopentanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Aminophenyl)cyclopentanecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-Aminophenyl)cyclopentanecarbonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXS46PF85Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















